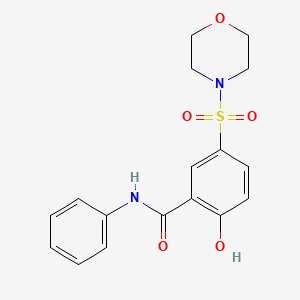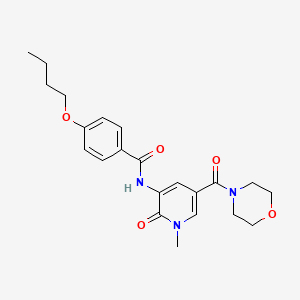![molecular formula C19H21N3O3S B2935006 N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251613-49-6](/img/structure/B2935006.png)
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide and related compounds are often synthesized as part of research into novel organic compounds with potential pharmacological applications. For instance, the synthesis of di- and mono-oxalamides through a novel one-pot synthetic approach involving the rearrangement of 2-substituted-3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method provides a new pathway for creating anthranilic acid derivatives and oxalamides, highlighting the compound's relevance in synthetic organic chemistry and drug discovery (Mamedov et al., 2016).
X-ray Powder Diffraction Data
In the context of materials science and crystallography, x-ray powder diffraction data for compounds similar to N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, have been reported. Such studies are crucial for understanding the structural properties of these compounds, which can inform their potential applications in drug design and development (Wang et al., 2017).
Electrocatalytic Reactions and Oxidation Processes
N-oxyl compounds, which share some structural similarities with N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide, are widely used in catalysis for selective oxidation of organic molecules. These compounds are utilized as catalysts under electrochemical conditions, enabling a broad range of electrosynthetic reactions. This highlights the potential of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide and related structures in facilitating various chemical transformations and synthesis processes (Nutting et al., 2018).
Anticancer Applications
Organotin(IV) complexes, including those with structural features akin to N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide, have been synthesized and evaluated for their anticancer properties. These studies involve the synthesis, structural characterization, and in vitro cytotoxicity assessments against various cancer cell lines, indicating the potential therapeutic applications of such compounds in cancer treatment (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17-6-1-2-10-22(17)16-5-3-4-15(12-16)21-19(25)18(24)20-9-7-14-8-11-26-13-14/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZGBWAGHANMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)


![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)





![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)




